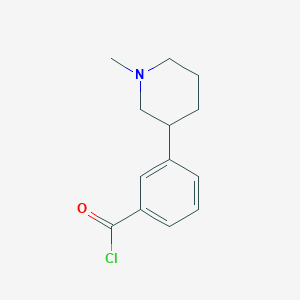

3-(1-Methylpiperidin-3-yl)benzoyl chloride

Overview

Description

Synthesis Analysis

While specific synthesis methods for “3-(1-Methylpiperidin-3-yl)benzoyl chloride” were not found, a method for synthesizing high-purity benzoyl chloride is described in a patent . The method involves taking benzoic acid and thionyl chloride as raw materials, heating, stirring, and performing backflow reaction under the action of a catalyst .Molecular Structure Analysis

The molecular structure of “3-(1-Methylpiperidin-3-yl)benzoyl chloride” is represented by the molecular formula C13 H16 Cl N O and has a molecular weight of 237.73 . The SMILES notation for this compound is CN1CCCC(C1)c1cccc(c1)C(=O)[Cl] .Scientific Research Applications

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

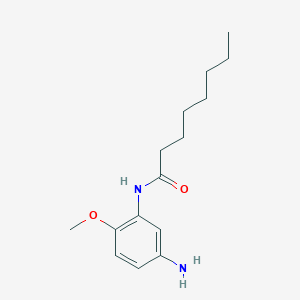

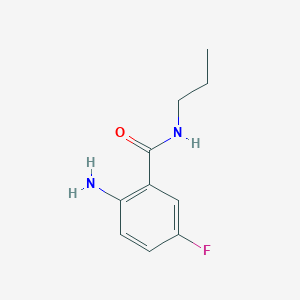

Antioxidant and Antibacterial Activities

- A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

- One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

- The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

-

Synthesis of Drugs

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Production of Peroxides and Preparation of Dyes, Perfumes, Pharmaceuticals, and Resins

-

Benzoylation of Amines

- While the primary amines react easily with benzoyl chloride, the secondary amines are reluctant to react under the same condition .

- By this protocol, only diphenyl amine and morpholine could be benzoylated .

- The other secondary amines such as indole, imidazole, and carbazole did not react at all with benzoyl .

-

Synthesis of Antidepressant Molecules

- Recently, ketamine & its (S)-enantiomer, esketamine, were investigated for their immediate anti-depressant effects and have been proposed as a potential medication for depressive disorder, as well as resistant depression .

- In vitro, (S)-ketamine (esketamine) has a 3–4 fold higher affinity than ®-ketamine for the glutamate N-methyl D-aspartate receptor .

- Esketamine has attracted more attention due to its potential therapeutic effects .

Safety And Hazards

Future Directions

Piperidine derivatives, such as “3-(1-Methylpiperidin-3-yl)benzoyl chloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3-(1-methylpiperidin-3-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-15-7-3-6-12(9-15)10-4-2-5-11(8-10)13(14)16/h2,4-5,8,12H,3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXQLEXSRJBKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=CC(=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylpiperidin-3-yl)benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)

![(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid](/img/structure/B1386778.png)

![(7-isopropyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386779.png)

![Methyl 2-[(pyridin-3-ylmethyl)amino]benzoate](/img/structure/B1386794.png)